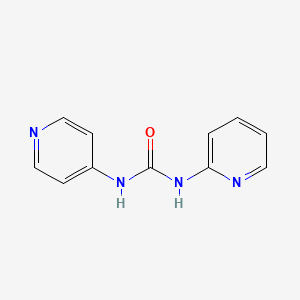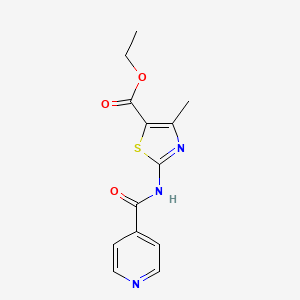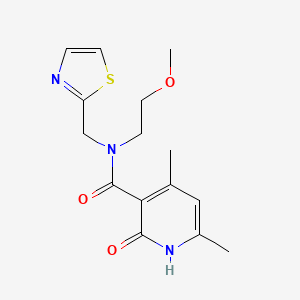![molecular formula C18H23N3O3 B5563405 1-cyclopropyl-4-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5563405.png)
1-cyclopropyl-4-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related cyclopropyl-containing compounds has been achieved through various methods. One approach involves the use of 1-piperidino-1-trimethylsilyloxycyclopropane, derived from the piperidide of 3-chloropropionic acid, reacting as cyclopropanone equivalents with various nucleophiles to form pyrroles, pyrrolines, and pyrrolizidines. This method showcases the versatility of cyclopropyl derivatives in synthetic applications (Wasserman, Dion, & Fukuyama, 1989). Additionally, donor-acceptor cyclopropanes have been treated with 1,3,5-triazinanes in the presence of MgI2, leading to pyrrolidines and piperidines under mild conditions, highlighting a synthetic procedure that tolerates a wide variety of functional groups (Garve, Kreft, Jones, & Werz, 2017).
Molecular Structure Analysis
The study of the molecular structure of compounds similar to 1-cyclopropyl-4-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyrrolidinone often involves analyzing the conformation and stereochemistry of the cyclopropyl and piperidine components. For instance, the chair conformation of the piperidine ring and its orientation relative to the cyclopropane ring have been described, providing insights into the spatial arrangement and potential reactivity of such compounds (Sun, Shen, Zheng, Tan, & Weng, 2006).
Chemical Reactions and Properties
Cyclopropyl and piperidine derivatives participate in a variety of chemical reactions, offering pathways to diverse functionalized structures. For example, the [3+2] cycloaddition between 4-pyridinyl cyclopropanes and alkenes or alkynes catalyzed by a simple diboron(4) compound demonstrates a novel method for synthesizing pyridine-substituted cyclopentanes and related structures through dearomative/rearomative processes (Xu, Wang, Sun, Ouyang, Ding, Yu, Xu, & Li, 2022).
Aplicaciones Científicas De Investigación
Synthesis of Complex Molecular Structures
Hydroxy-pyrrolizidines and Indolizidines Synthesis : The reaction of cyclic imines with cyclopropenone leads to the formation of pyrrolizidines and indolizidines, each with a hydroxy group on the bridgehead carbon atom. This methodology allows access to compounds with a core similar to natural products known for cell proliferation and adhesion inhibition properties (Kondakal, Qamar, & Hemming, 2012).
Cyclopropanone Equivalents in Synthetic Applications : Derivatives of cyclopropanone, prepared from 3-chloropropionic acid, have been utilized in the synthesis of pyrroles, pyrrolines, and pyrrolizidines, showcasing their versatility in creating diverse molecular frameworks (Wasserman, Dion, & Fukuyama, 1989).
Potential Biological Activity
Topoisomerase II Inhibitory Activity : Certain cyclopropyl-containing quinoline derivatives have shown interaction with mammalian topoisomerase II, an enzyme critical for DNA replication and cell cycle progression. This interaction suggests potential for the development of novel anticancer agents (Wentland et al., 1993).
Safety and Hazards
Propiedades
IUPAC Name |
1-cyclopropyl-4-(4-pyridin-3-yloxypiperidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c22-17-10-13(12-21(17)14-3-4-14)18(23)20-8-5-15(6-9-20)24-16-2-1-7-19-11-16/h1-2,7,11,13-15H,3-6,8-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWJLSHAEFJQOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)C(=O)N3CCC(CC3)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-4-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyrrolidinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-hydroxy-3-methylbutyl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5563322.png)





![N-(3-methylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5563349.png)
![(1S*,5R*)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5563359.png)

![2-chloro-N-({[4-(dimethylamino)-6-(2-furyl)-1,3,5-triazin-2-yl]amino}carbonyl)benzenesulfonamide](/img/structure/B5563376.png)
![3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5563382.png)
![ethyl 1-[(dimethylamino)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5563402.png)

![8-(5-acetyl-2-pyridinyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5563413.png)